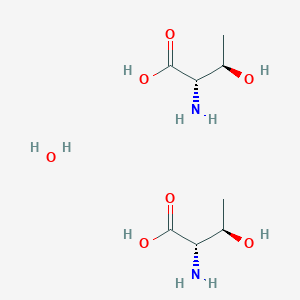

DL-Threonine hydrate(2:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Threonine hydrate(2:1) is an essential amino acid . It is mainly used as a nutritional supplement, often added to poultry feed, and is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Synthesis Analysis

Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Starting from the achiral precursors glycine and an aldehyde, two new stereogenic centres are formed in this catalytic step .Molecular Structure Analysis

The molecular formula of DL-Threonine hydrate(2:1) is C4H9NO3 . The average mass is 119.119 Da .Chemical Reactions Analysis

DL-Threonine hydrate(2:1) is a precursor to the amino acids glycine and serine . It acts as a lipotropic in controlling fat build-up in the liver .Physical and Chemical Properties Analysis

DL-Threonine hydrate(2:1) appears as a white orthorhombic crystal or crystalline powder . It is odorless with a slightly sweet taste . It has a melting point of 255257 ℃ (decomposition) . It is insoluble in ethanol, ether, and chloroform but easily soluble in water .Wissenschaftliche Forschungsanwendungen

Optical Resolution and Crystallization

Successive Optical Resolution by Replacing Crystallization : DL-Threonine hydrate was successfully resolved optically through replacing crystallization using L-serine and 4-hydroxy-L-proline, yielding optically pure D- and L-Threonine with high optical purities (Shiraiwa et al., 1994).

Optical Resolution with L-Proline and L-Alanine : DL-Threonine hydrate underwent optical resolution in the presence of L-proline and L-alanine as optically active cosolutes, demonstrating a method to obtain D-Thr and L-Thr of high optical purity (Shiraiwa et al., 1990); (Shiraiwa et al., 1999).

Catalysis and Bioconversion

Ionic Liquid Supported Iron Schiff Base Catalysis : An amino acid dl-threonine derived ionic liquid, when complexed with iron, was used as a green catalyst for the aerobic oxidation of amines under solvent-less conditions (Varyani et al., 2016); (Varyani et al., 2016).

Biocatalytic Kinetic Resolution : DL-Threonine hydrate was used in the production of D-threonine through biocatalytic kinetic resolution, highlighting its utility in the preparation of unnatural amino acids for pharmaceutical use (Han & Shin, 2015).

Enzymatic Bioconversion : DL-Threonine hydrate was involved in a bioconversion process from DL-Homoserine to L-Threonine, emphasizing its role in the production of essential amino acids (Duménil et al., 2004).

Metabolic Engineering and Microbial Production

- Metabolic Engineering for L-Threonine Production : DL-Threonine hydrate's role in L-threonine biosynthesis pathways was explored for metabolic engineering in Escherichia coli and Corynebacterium glutamicum, aiming to enhance industrial production (Dong et al., 2011).

Chemical Synthesis and Stereochemistry

Synthesis of Fluorobutyric Acid Derivatives : DL-Threonine hydrate was used as a precursor in the synthesis of fluorinated esters and fluorobutyric acid, demonstrating its role in the synthesis of novel chemical compounds (Loy & Hudlický, 1976).

Stereochemistry in Enzymatic Processes : The stereochemistry of the conversion of L-threonine and D-threonine by specific dehydratases was studied, providing insights into enzymatic processes involving DL-Threonine hydrate (Crout et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

DL-Threonine hydrate(2:1) is an essential amino acid . It is primarily used as a nutritional supplement, often added to poultry feed . It is also used in the preparation of amino acid infusion and comprehensive amino acid preparations .

Mode of Action

It is known that it plays a crucial role in protein synthesis as it is an essential amino acid .

Biochemical Pathways

DL-Threonine hydrate(2:1) is involved in several biochemical pathways. Threonine aldolases, for instance, catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway . Threonine dehydratase converts L-threonine to 2-ketobutyrate .

Pharmacokinetics

It is known that it is soluble in water , which suggests that it can be readily absorbed and distributed in the body.

Biochemische Analyse

Biochemical Properties

DL-Threonine hydrate(2:1) is involved in many biological processes. It participates in the conversion of glycogen into the glucose pathway, supports muscle tissue maintenance and growth, and plays a key role in regulating levels of other amino acids .

Cellular Effects

DL-Threonine hydrate(2:1) can promote animal growth and nitrogen balance. In chickens, a deficiency of DL-Threonine hydrate(2:1) can lead to loss of appetite, a sharp decline in body weight, and low feed utilization efficiency .

Molecular Mechanism

The molecular mechanism of DL-Threonine hydrate(2:1) involves its conversion to 2-ketobutyrate. This process is facilitated by the enzyme threonine dehydratase .

Dosage Effects in Animal Models

The effects of DL-Threonine hydrate(2:1) can vary with different dosages in animal models. Specific studies detailing these effects are currently limited .

Metabolic Pathways

DL-Threonine hydrate(2:1) is involved in the metabolic pathway that converts L-threonine to 2-ketobutyrate, a key step in the biosynthesis of L-isoleucine .

Subcellular Localization

It’s likely that any such localization would involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2/t2*2-,3+;/m11./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWHMAPAPXBPFN-PZXRSRGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)-(3-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599768.png)

![Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2599770.png)

![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2599774.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2599777.png)

![2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2599778.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2599780.png)

![5-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2599782.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxybenzamide](/img/structure/B2599785.png)

![4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2599787.png)